molecular formula C13H15NO2 B8687463 Methyl 1-propyl-1H-indole-2-carboxylate

Methyl 1-propyl-1H-indole-2-carboxylate

Cat. No.: B8687463
M. Wt: 217.26 g/mol
InChI Key: FPHOESRMOKTHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-propyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 1-propylindole-2-carboxylate

InChI

InChI=1S/C13H15NO2/c1-3-8-14-11-7-5-4-6-10(11)9-12(14)13(15)16-2/h4-7,9H,3,8H2,1-2H3

InChI Key

FPHOESRMOKTHRQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C=C1C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyl 1H-indole-2-carboxylate (5.0 g) and sodium hydride (60% dispersion in oil, 1.3 g) in dry dimethylsulphoxide was stirred at 60° C. for 30 minutes. The reaction mixture was cooled to room temperature before adding 1-bromopropane (2.85 ml) and then heated at 60°-80° C. for 3 hours. The cooled reaction mixture was poured into dilute hydrochloric acid and extracted with diethyl ether. The combined organic extracts were washed with water, dried (MgSO4) and the solvent removed in vacuo. The crude product was purified by chromatography on silica, and elution with 10% v/v diethyl ether in petroleum ether (bp 40°-60° C.) gave methyl 1-propyl-1H-indole-2-carboxylate (5.23 g) as a clear oil; NMR (CDCl3) δ0.93 (3H,t,J=7 Hz, C--CH3), 1.82 (2H, sext,J=7 Hz,C--CH2 --C), 3.89 (3H,s,OCH3), 4.52 (2H,t,J=7 Hz, N--CH2), 7.15 (4H,m,Ar--H), 7.67 (1H,m,Ar--H). The ester was converted to 2-(2-imidazolin-2-yl)-1-propyl-1H-indole hydrochloride using trimethylaluminium and ethylenediamine as described in Example 1(a); mp 186.5°-187° C.
Quantity
5 g
Type
reactant
Reaction Step One
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1.3 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

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